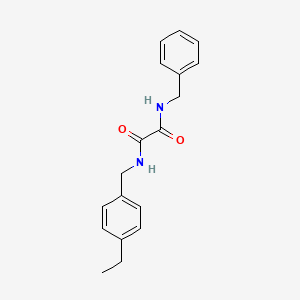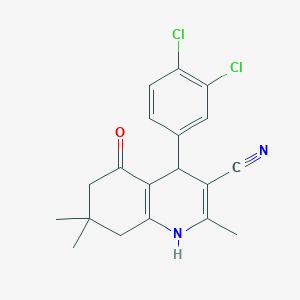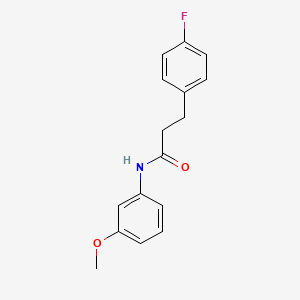![molecular formula C17H18N2O2S B5141878 4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)
4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTA and has been extensively studied for its biological and chemical properties.
科学的研究の応用
MTA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer properties and has been used as a chemotherapeutic agent in cancer treatment. MTA has also been studied for its anti-inflammatory properties and has been found to be effective in reducing inflammation in various diseases. Additionally, MTA has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of MTA is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. It has been found to inhibit the activity of S-adenosylhomocysteine hydrolase, which is involved in the synthesis of DNA and RNA. MTA has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
MTA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. MTA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, MTA has been found to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
One advantage of using MTA in lab experiments is its ability to inhibit the activity of enzymes involved in various biological processes. This makes it a useful tool for studying the role of these enzymes in disease pathogenesis. However, one limitation of using MTA in lab experiments is its potential toxicity. MTA has been found to be toxic to certain cells, and caution should be taken when using it in experiments.
将来の方向性
There are many future directions for the study of MTA. One potential area of research is the development of MTA-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of MTA and its potential side effects. Finally, the synthesis of new derivatives of MTA may lead to the development of more potent and selective compounds for use in scientific research.
合成法
The synthesis of MTA involves the reaction of 4-aminobenzamide with 2-methylbenzyl chloride and thioacetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through column chromatography to obtain pure MTA. This method has been widely used for the synthesis of MTA in various research studies.
特性
IUPAC Name |
4-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-12-4-2-3-5-14(12)10-22-11-16(20)19-15-8-6-13(7-9-15)17(18)21/h2-9H,10-11H2,1H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBHNQVAIQNPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(2-Methylbenzyl)sulfanyl]acetyl}amino)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)

![3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)


![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)